Naproxen Sodium

Content Navigation

Naproxen Sodium (CAS 26159-34-2) is the preferred water-soluble NSAID salt for rapid-release analgesic dosage forms. Formulators avoid the free acid’s poor dissolution by using this API.

- ~100 mg/mL aqueous solubility eliminates co-solvents for liquid soft-gel fills.

- Melting point >260°C prevents sticking during high-speed tablet compression.

- Faster Tmax supports acute pain relief claims.

In stock for immediate global B2B shipping.

CAS Number

Product Name

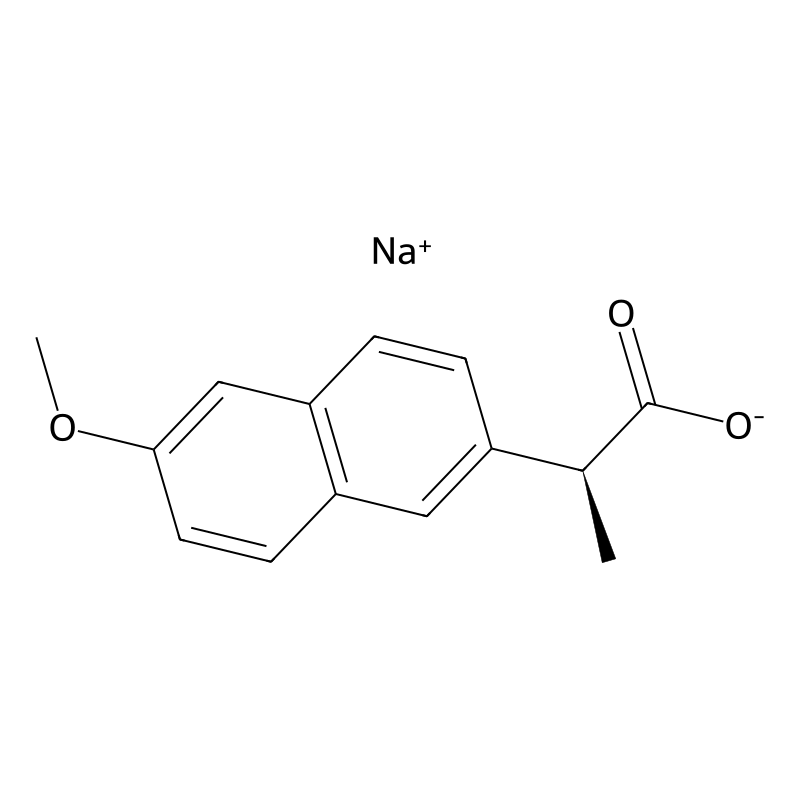

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Naproxen Sodium (CAS 26159-34-2) is the highly water-soluble sodium salt of the non-steroidal anti-inflammatory drug (NSAID) naproxen, serving as a foundational active pharmaceutical ingredient (API) in the global analgesic market. From a procurement and formulation perspective, Naproxen Sodium is distinguished by its exceptional aqueous solubility of approximately 100 mg/mL and high thermal stability with a melting point exceeding 260 °C . These baseline physicochemical properties make it the preferred API for rapid-release solid dosage forms, liquid-filled soft gelatin capsules, and aqueous solutions, offering superior manufacturability and a significantly faster pharmacokinetic onset compared to its free acid counterpart [1].

Research Fit

Procurement teams and formulators cannot treat Naproxen Sodium and Naproxen free acid as interchangeable raw materials due to fundamental differences in solubility and absorption kinetics. The free acid form is highly lipophilic and practically insoluble in water at low to neutral pH, which severely limits its dissolution rate in the gastric environment [1]. Substituting the sodium salt with the free acid in rapid-onset formulations results in a significantly delayed time to peak plasma concentration (Tmax), undermining the clinical value proposition of acute pain relief [2]. Furthermore, attempting to force the free acid into liquid or soft-gelatin formulations requires the addition of complex solubility-enhancing excipients—such as solid dispersions or cyclodextrin complexation—which drastically increases manufacturing costs, regulatory burden, and batch-to-batch variability[3].

Substitution Risk

References

- [1] Walsh Medical Media. 'Bioequivalence Study with Two Naproxen Sodium Tablet Formulations in Healthy Subjects.' J Bioequiv Availab 1: 034-038 (2009).

- [2] FDA Center for Drug Evaluation and Research. 'NDA 21-920 Clinical Pharmacology and Biopharmaceutics Review: Naproxen Sodium.'

- [3] Asian Journal of Pharmacy and Technology. 'Solubility Enhancement of Naproxen Sodium Using Different Carriers by Solid Dispersion.' Asian J. Pharm. Tech. 2021; 11(3):209-215.

Aqueous Solubility for Liquid and Soft-Gel Formulation

A primary driver for procuring Naproxen Sodium over the free acid is its vastly superior aqueous solubility. While Naproxen free acid is practically insoluble in water at low to neutral pH, Naproxen Sodium achieves an aqueous solubility of approximately 100 mg/mL . This massive differential eliminates the need for advanced solubilization technologies when developing liquid-filled soft capsules or aqueous syrups, directly reducing the excipient footprint [1].

| Evidence Dimension | Aqueous Solubility at Neutral/Mildly Acidic pH |

| Target Compound Data | ~100 mg/mL (freely soluble) |

| Comparator Or Baseline | Naproxen Free Acid: <0.1 mg/mL (practically insoluble) |

| Quantified Difference | >1000-fold increase in aqueous solubility |

| Conditions | Standard aqueous media at 25 °C |

Enables the direct, cost-effective manufacturing of liquid and soft-gelatin dosage forms without requiring expensive solubility-enhancing excipients.

Pharmacokinetic Onset (Tmax) for Acute Analgesia

For acute pain indications, the speed of API absorption is a critical commercial differentiator. Naproxen Sodium dissolves rapidly in the gastrointestinal tract, achieving peak plasma concentrations (Tmax) in 1.0 to 2.0 hours [1]. In contrast, the dissolution-limited absorption of Naproxen free acid delays Tmax to 2.0 to 4.0 hours[2]. This accelerated pharmacokinetic profile is the direct result of the sodium salt's rapid in vivo disintegration, which maximizes the surface area available for absorption [1].

| Evidence Dimension | Time to Peak Plasma Concentration (Tmax) |

| Target Compound Data | 1.0 - 2.0 hours |

| Comparator Or Baseline | Naproxen Free Acid: 2.0 - 4.0 hours |

| Quantified Difference | 1.0 to 2.0 hours faster onset of peak absorption |

| Conditions | In vivo oral administration, fasting conditions |

Provides the rapid onset of action required to successfully market and position acute over-the-counter (OTC) and prescription analgesics.

Thermal Stability for High-Shear Manufacturing Processes

API thermal stability dictates the permissible parameters for milling, granulation, and tableting. Naproxen Sodium exhibits a high melting point of 260 °C to 262 °C [1]. Conversely, Naproxen free acid melts at a significantly lower temperature of approximately 152 °C to 155 °C. The >100 °C higher thermal threshold of the sodium salt protects the API from heat-induced degradation, localized melting, or polymorphic transitions during high-shear blending and high-speed tableting operations[1].

| Evidence Dimension | Melting Point (Thermal Stability Limit) |

| Target Compound Data | 260 - 262 °C |

| Comparator Or Baseline | Naproxen Free Acid: 152 - 155 °C |

| Quantified Difference | >105 °C higher melting threshold |

| Conditions | Capillary fusion method |

Prevents API degradation and physical state changes during aggressive, high-temperature manufacturing workflows, ensuring batch-to-batch reproducibility.

Rapid-Onset Liquid-Filled Soft Gelatin Capsules

Because Naproxen Sodium boasts an aqueous solubility of ~100 mg/mL, it is the mandatory choice for liquid-filled soft gel formulations. Using the free acid would require complex, high-volume co-solvents that exceed capsule volume limits, whereas the sodium salt easily dissolves in standard hydrophilic fills for immediate release [1].

High-Speed Tableting and Dry Granulation

The exceptional thermal stability (melting point >260 °C) of Naproxen Sodium makes it highly suitable for high-speed tableting and roller compaction[2]. The API resists the localized frictional heat generated during these processes, avoiding the sticking, picking, or polymorphic shifts that can plague lower-melting-point analogs.

Aqueous Pediatric and Geriatric Suspensions/Syrups

For patient populations requiring liquid dosing, Naproxen Sodium allows formulators to create stable, high-concentration aqueous solutions. This bypasses the need for the intensive milling and suspending agents required to stabilize hydrophobic free-acid suspensions, thereby streamlining the procurement of excipients and reducing manufacturing cycle times.

Research Application Matrix

References

- [2] FDA Center for Drug Evaluation and Research. 'NDA 21-920 Clinical Pharmacology and Biopharmaceutics Review: Naproxen Sodium.'

- [3] Asian Journal of Pharmacy and Technology. 'Solubility Enhancement of Naproxen Sodium Using Different Carriers by Solid Dispersion.' Asian J. Pharm. Tech. 2021; 11(3):209-215.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 134 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 133 of 134 companies with hazard statement code(s):;

H302 (60.9%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (62.41%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (62.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (62.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (29.32%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

FDA Medication Guides

NAPROXEN SODIUM

TABLET;ORAL

ATNAHS PHARMA US

11/21/2024

ANAPROX DS

05/13/2024

NAPRELAN

TABLET, EXTENDED RELEASE;ORAL

ALMATICA

Use Classification

2: Zhao J, Levy D. Dissociation between CSD-evoked metabolic perturbations and meningeal afferent activation and sensitization: implications for mechanisms of migraine headache onset. J Neurosci. 2018 Apr 27. pii: 0115-18. doi: 10.1523/JNEUROSCI.0115-18.2018. [Epub ahead of print] PubMed PMID: 29703787.

3: See HH, Mamat NA, Hauser PC. Flow Injection Analysis with Direct UV Detection Following Electric Field Driven Membrane Extraction. Molecules. 2018 Apr 24;23(5). pii: E1000. doi: 10.3390/molecules23051000. PubMed PMID: 29695126.

4: Jevsevar DS, Shores PB, Mullen K, Schulte DM, Brown GA, Cummins DS. Mixed Treatment Comparisons for Nonsurgical Treatment of Knee Osteoarthritis: A Network Meta-analysis. J Am Acad Orthop Surg. 2018 May 1;26(9):325-336. doi: 10.5435/JAAOS-D-17-00318. PubMed PMID: 29688920.

5: Solomon DH, Libby P, Yeomans ND, Wang Q, Wolski KE, Nissen SE, Husni ME. The potential benefits of aspirin for primary cardiovascular prevention in rheumatoid arthritis: a secondary analysis of the PRECISION Trial. Rheumatology (Oxford). 2018 Apr 20. doi: 10.1093/rheumatology/key105. [Epub ahead of print] PubMed PMID: 29688503.

6: Al-Rashed F, Calay D, Lang M, Thornton CC, Bauer A, Kiprianos A, Haskard DO, Seneviratne A, Boyle JJ, Schönthal AH, Wheeler-Jones CP, Mason JC. Celecoxib exerts protective effects in the vascular endothelium via COX-2-independent activation of AMPK-CREB-Nrf2 signalling. Sci Rep. 2018 Apr 19;8(1):6271. doi: 10.1038/s41598-018-24548-z. PubMed PMID: 29674687; PubMed Central PMCID: PMC5908847.

7: Dubreuil M, Louie-Gao Q, Peloquin CE, Choi HK, Zhang Y, Neogi T. Risk of myocardial infarction with use of selected non-steroidal anti-inflammatory drugs in patients with spondyloarthritis and osteoarthritis. Ann Rheum Dis. 2018 Apr 19. pii: annrheumdis-2018-213089. doi: 10.1136/annrheumdis-2018-213089. [Epub ahead of print] PubMed PMID: 29674321.

8: Reed GW, Abdallah MS, Shao M, Wolski K, Wisniewski L, Yeomans N, Lüscher TF, Borer JS, Graham DY, Husni ME, Solomon DH, Libby P, Menon V, Lincoff AM, Nissen SE. Effect of Aspirin Coadministration on the Safety of Celecoxib, Naproxen, or Ibuprofen. J Am Coll Cardiol. 2018 Apr 24;71(16):1741-1751. doi: 10.1016/j.jacc.2018.02.036. PubMed PMID: 29673465.

9: Makunts T, Cohen IV, Lee KC, Abagyan R. Population scale retrospective analysis reveals distinctive antidepressant and anxiolytic effects of diclofenac, ketoprofen and naproxen in patients with pain. PLoS One. 2018 Apr 18;13(4):e0195521. doi: 10.1371/journal.pone.0195521. eCollection 2018. PubMed PMID: 29668764.

10: Yeomans ND, Graham DY, Husni ME, Solomon DH, Stevens T, Vargo J, Wang Q, Wisniewski LM, Wolski KE, Borer JS, Libby P, Lincoff AM, Lüscher TF, Bao W, Walker C, Nissen SE; PRECISION investigators. Randomised clinical trial: gastrointestinal events in arthritis patients treated with celecoxib, ibuprofen or naproxen in the PRECISION trial. Aliment Pharmacol Ther. 2018 Apr 17. doi: 10.1111/apt.14610. [Epub ahead of print] PubMed PMID: 29667211.

11: Suzuki R, Fujita T, Mizuta K, Kumamoto E. Inhibition by non-steroidal anti-inflammatory drugs of compound action potentials in frog sciatic nerve fibers. Biomed Pharmacother. 2018 Apr 14;103:326-335. doi: 10.1016/j.biopha.2018.04.041. [Epub ahead of print] PubMed PMID: 29665554.

12: Shu C, Li T, Yang W, Li D, Ji S, Ding L. Amphotericin B-conjugated polypeptide hydrogels as a novel innovative strategy for fungal infections. R Soc Open Sci. 2018 Mar 14;5(3):171814. doi: 10.1098/rsos.171814. eCollection 2018 Mar. PubMed PMID: 29657786; PubMed Central PMCID: PMC5882710.

13: Kwak K, Ji K, Kho Y, Kim P, Lee J, Ryu J, Choi K. Chronic toxicity and endocrine disruption of naproxen in freshwater waterfleas and fish, and steroidogenic alteration using H295R cell assay. Chemosphere. 2018 Apr 7;204:156-162. doi: 10.1016/j.chemosphere.2018.04.035. [Epub ahead of print] PubMed PMID: 29655108.

14: Bhujbal SV, Zemlyanov DY, Cavallaro A, Mangal S, Taylor LS, Zhou QT. Qualitative and Quantitative Characterization of Composition Heterogeneity on the Surface of Spray Dried Amorphous Solid Dispersion Particles by an Advanced Surface Analysis Platform with High Surface Sensitivity and Superior Spatial Resolution. Mol Pharm. 2018 Apr 17. doi: 10.1021/acs.molpharmaceut.8b00122. [Epub ahead of print] PubMed PMID: 29641898.

15: Filimonov IS, Berzova AP, Barkhatov VI, Krivoshey AV, Trushkin NA, Vrzheshch PV. Negative Cooperativity in the Interaction of Prostaglandin H Synthase-1 with the Competitive Inhibitor Naproxen Can Be Described as the Interaction of a Non-competitive Inhibitor with Heterogeneous Enzyme Preparation. Biochemistry (Mosc). 2018 Feb;83(2):119-128. doi: 10.1134/S0006297918020049. PubMed PMID: 29618298.

16: Sharma M, Vadhariya A, Johnson ML, Marcum ZA, Holmes HM. Association between industry payments and prescribing costly medications: an observational study using open payments and medicare part D data. BMC Health Serv Res. 2018 Apr 2;18(1):236. doi: 10.1186/s12913-018-3043-8. PubMed PMID: 29609611; PubMed Central PMCID: PMC5880069.

17: Tai CH, Oh HB, Seet JE, Ngiam KY. Pseudogout - a rare manifestation of hungry bone syndrome after focused parathyroidectomy. Ann R Coll Surg Engl. 2018 May;100(5):e106-e108. doi: 10.1308/rcsann.2018.0028. Epub 2018 Apr 1. PubMed PMID: 29607728.

18: Malik P, Bhushan R. Enantioseparation of (RS)-fexofenadine and enhanced detection as the diastereomeric amide and anhydride derivatives using liquid chromatography-mass spectrometry. Biomed Chromatogr. 2018 Mar 30:e4217. doi: 10.1002/bmc.4217. [Epub ahead of print] PubMed PMID: 29601646.

19: Shamsayei M, Yamini Y, Asiabi H, Safari M. On-line packed magnetic in-tube solid phase microextraction of acidic drugs such as naproxen and indomethacin by using Fe(3)O(4)@SiO(2)@layered double hydroxide nanoparticles with high anion exchange capacity. Mikrochim Acta. 2018 Feb 22;185(3):192. doi: 10.1007/s00604-018-2716-7. PubMed PMID: 29594488.

20: Topolski F, Moro A, Correr GM, Schimim SC. Optimal management of orthodontic pain. J Pain Res. 2018 Mar 16;11:589-598. doi: 10.2147/JPR.S127945. eCollection 2018. Review. PubMed PMID: 29588616; PubMed Central PMCID: PMC5859910.

Explore Compound Types